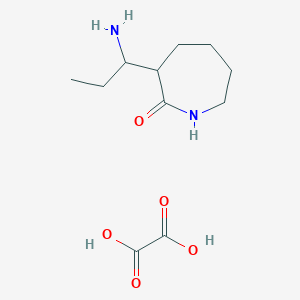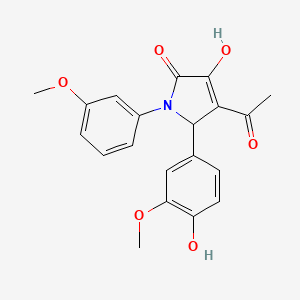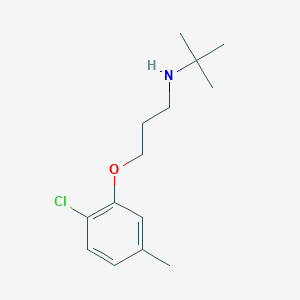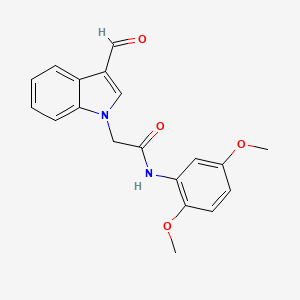
3-(1-aminopropyl)-2-azepanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-aminopropyl)-2-azepanone oxalate, also known as SR-9009, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. It belongs to the class of Rev-Erb agonists and has been shown to have a significant impact on the circadian rhythm of the body.
Mechanism of Action
3-(1-aminopropyl)-2-azepanone oxalate works by binding to the Rev-Erb protein, which plays a crucial role in regulating the circadian rhythm of the body. By activating the Rev-Erb protein, 3-(1-aminopropyl)-2-azepanone oxalate can help regulate the expression of genes involved in metabolism, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
3-(1-aminopropyl)-2-azepanone oxalate has been shown to have a range of biochemical and physiological effects. It can help improve lipid metabolism, reduce inflammation, and increase energy expenditure. It has also been shown to have a positive impact on muscle function and endurance.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(1-aminopropyl)-2-azepanone oxalate is its potential therapeutic applications. It has been shown to have a significant impact on various diseases, which makes it an attractive target for drug development. However, one of the limitations of 3-(1-aminopropyl)-2-azepanone oxalate is its relatively short half-life, which can make it challenging to administer in clinical settings.
Future Directions
There are several future directions for research on 3-(1-aminopropyl)-2-azepanone oxalate. One area of interest is the potential impact of 3-(1-aminopropyl)-2-azepanone oxalate on cancer. It has been shown to have a significant impact on the circadian rhythm of the body, which can have implications for cancer treatment. Another area of interest is the potential use of 3-(1-aminopropyl)-2-azepanone oxalate in combination with other drugs to enhance their therapeutic effects.
In conclusion, 3-(1-aminopropyl)-2-azepanone oxalate is a synthetic compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its impact on the circadian rhythm of the body and has been shown to have a range of biochemical and physiological effects. While it has some limitations, it is an attractive target for drug development, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 3-(1-aminopropyl)-2-azepanone oxalate involves the reaction of 4-methylsulfonyl-2-nitrobenzoic acid with 1-aminopropane in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-azepanone to produce 3-(1-aminopropyl)-2-azepanone oxalate.
Scientific Research Applications
3-(1-aminopropyl)-2-azepanone oxalate has been extensively studied for its potential therapeutic applications. It has been shown to have a significant impact on the circadian rhythm of the body, which can have implications for various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
properties
IUPAC Name |
3-(1-aminopropyl)azepan-2-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.C2H2O4/c1-2-8(10)7-5-3-4-6-11-9(7)12;3-1(4)2(5)6/h7-8H,2-6,10H2,1H3,(H,11,12);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVDTHOYHBEPBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCNC1=O)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)



![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)


![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)